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Compound of Interest

Compound Name:
Ethyl 5-(4-fluorophenyl)isoxazole-

3-carboxylate

CAS No.: 640291-92-5

Cat. No.: B554242 Get Quote

The compound 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, identified by CAS number

377052-00-1, emerges from a class of heterocyclic compounds known as aminopyrazoles. The

pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold"

due to its ability to interact with a wide array of biological targets.[1][2][3][4] This structural motif

is present in numerous clinically approved drugs, underscoring its therapeutic significance.[5]

Aminopyrazole derivatives, in particular, have garnered substantial interest for their capacity to

serve as potent enzyme inhibitors, with a notable emphasis on protein kinases.[6][7]

This technical guide will provide a comprehensive overview of 3-(5-amino-1H-pyrazol-4-

yl)phenol hydrochloride, delving into its physicochemical properties, plausible mechanisms of

action, and potential therapeutic applications. For drug development professionals, this

document outlines a strategic approach to characterizing this molecule and exploring its full

therapeutic potential.

Physicochemical Properties: A Foundation for Drug
Development
While experimental data for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride is not extensively

documented in publicly available literature, we can infer its likely properties based on its

chemical structure and data from closely related analogs, such as 4-(3-Amino-1h-Pyrazol-4-
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Yl)phenol.[8] A thorough physicochemical characterization is a critical first step in the drug

discovery pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

Predicted Physicochemical Parameters
The following table summarizes the computed properties for the closely related isomer 4-(3-

Amino-1h-Pyrazol-4-Yl)phenol, which can serve as a reasonable starting point for estimating

the properties of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Property Predicted Value Source

Molecular Formula C₉H₉N₃O [8]

Molecular Weight 175.19 g/mol [8]

XLogP3 1.1 [8]

Hydrogen Bond Donor Count 3 [8]

Hydrogen Bond Acceptor

Count
3 [8]

Rotatable Bond Count 1 [8]

Experimental Determination of Physicochemical
Properties
A comprehensive experimental evaluation is essential to confirm these predicted values and to

fully characterize the compound. The following experimental protocols are recommended:

Experimental Protocol: Determination of Physicochemical Properties

Solubility:

Prepare saturated solutions of the compound in various pharmaceutically relevant

solvents (e.g., water, PBS, ethanol, DMSO).

Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours.

Filter the solutions to remove undissolved solid.
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Determine the concentration of the dissolved compound using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient):

Prepare a solution of the compound in a biphasic system of n-octanol and water.

Vigorously mix the phases to allow for partitioning of the compound.

Separate the two phases after equilibration.

Measure the concentration of the compound in each phase using HPLC.

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.[9]

pKa (Acid Dissociation Constant):

Utilize potentiometric titration or UV-spectrophotometry.[9]

For potentiometric titration, dissolve the compound in water and titrate with a standardized

solution of a strong acid or base, monitoring the pH at each step.

The pKa can be determined from the inflection point of the titration curve.

Crystal Structure and Polymorphism:

Grow single crystals of the compound suitable for X-ray diffraction.

Analyze the crystal structure to determine the solid-state conformation and packing.

Employ techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray

Diffraction (PXRD) to investigate the presence of different polymorphic forms.

Potential Mechanism of Action and Therapeutic
Applications
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The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition.[6][7][10]

[11] The structural features of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, namely the

amino group and the pyrazole ring, can form key hydrogen bond interactions within the ATP-

binding pocket of various kinases. The phenol group offers an additional site for interaction or

further chemical modification to enhance potency and selectivity.

Kinase Inhibition: A Promising Avenue
Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a

hallmark of many diseases, including cancer and inflammatory disorders.[10][11] The

aminopyrazole core has been successfully exploited in the development of inhibitors for a

range of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in

various tumors. Aminopyrazole-based compounds have been developed as potent FGFR

inhibitors.[10][11]

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a key mediator of the

inflammatory response, making it an attractive target for anti-inflammatory therapies.[6][7]

Bruton's Tyrosine Kinase (BTK): The recent approval of Pirtobrutinib, an aminopyrazole

derivative, for the treatment of B-cell malignancies validates BTK as a significant target for

this class of compounds.[5][6][7]

Given the prevalence of the aminopyrazole scaffold in clinically relevant kinase inhibitors, it is

highly probable that 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride will exhibit inhibitory

activity against one or more protein kinases.

Hypothesized Signaling Pathway Inhibition
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Caption: Potential kinase targets for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.
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Therapeutic Areas of Interest
Based on the potential kinase targets, 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride could

be investigated for its therapeutic efficacy in the following areas:

Oncology: Targeting kinases such as FGFR, BTK, and others involved in cancer cell

proliferation, survival, and angiogenesis.[4][10][11]

Inflammatory Diseases: Inhibition of p38 MAPK and other inflammatory kinases could be

beneficial in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

[3][6]

Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective

properties, suggesting potential applications in conditions like Alzheimer's and Parkinson's

disease.[3][12]

Experimental Workflow for Compound
Characterization
A systematic and logical experimental workflow is crucial to elucidate the biological activity and

therapeutic potential of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Experimental Workflow Diagram
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Caption: A streamlined workflow for the characterization of a novel compound.
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Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the

compound against a panel of protein kinases.[13][14]

Reagents and Materials:

Purified recombinant kinase enzymes.

Specific peptide or protein substrates for each kinase.

ATP (Adenosine triphosphate).

Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride stock solution in DMSO.

Detection reagents (e.g., phosphospecific antibodies, fluorescent or luminescent ATP

detection kits).

Microplates (e.g., 96-well or 384-well).

Assay Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a microplate, add the kinase, substrate, and test compound.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Quantify the kinase activity using an appropriate detection method.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value.
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Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.[15]

Cell Culture:

Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in

appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of 3-(5-amino-1H-pyrazol-4-yl)phenol

hydrochloride for a specified period (e.g., 72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours to allow for the formation of formazan crystals.

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or

isopropanol with HCl).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to untreated controls and determine the

GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions
3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride represents a promising starting point for the

development of novel therapeutics, particularly in the realm of kinase inhibition. Its

aminopyrazole core provides a validated scaffold for potent and selective enzyme interaction.

The systematic approach to physicochemical and biological characterization outlined in this

guide will be instrumental in unlocking its full therapeutic potential. Future research should

focus on comprehensive kinase profiling to identify the primary molecular targets, followed by

structure-activity relationship (SAR) studies to optimize potency, selectivity, and
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pharmacokinetic properties. The insights gained from these studies will pave the way for

advancing this and related compounds into preclinical and clinical development for the

treatment of cancer, inflammatory conditions, and other diseases with unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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